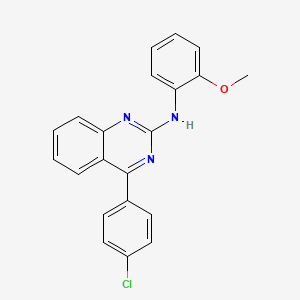
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a quinazoline derivative . Quinazoline and its derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The molecular formula of this compound is C21H16ClN3O .
Molecular Structure Analysis
The molecular structure of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings. It also has a chlorophenyl group attached at the 4-position and a methoxyphenyl group attached as an amine substituent .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods to synthesize and characterize derivatives of quinazoline, which includes compounds structurally related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine. These studies often involve the synthesis of quinazoline derivatives through processes like cyclization and etheration. The characterization of these compounds includes various analytical techniques such as IR, NMR, MS, and elemental analysis, providing insights into their structural attributes and potentially leading to the development of novel compounds with enhanced properties (Yan, Huang, & Zhang, 2013).
Antitumor Activity
Quinazoline derivatives have been evaluated for their antitumor activity. Specific compounds synthesized from related chemical pathways have demonstrated antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds in cancer therapy. Preliminary bioassays indicate that some quinazoline compounds possess significant antitumor activity, highlighting the importance of this chemical class in the development of new anticancer agents (Ouyang Gui-ping, 2012).
Anti-inflammatory Activity
Compounds related to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine have also been explored for their anti-inflammatory properties. Fluorine-substituted derivatives, for instance, have shown potential inhibitory effects on LPS-induced NO secretion, which is a marker of inflammation. This suggests that modifications in the quinazoline structure can lead to compounds with significant anti-inflammatory activities, potentially contributing to the development of new anti-inflammatory drugs (Sun et al., 2019).
Pharmacological Screening
Further pharmacological screening of quinazoline derivatives has been conducted to assess their antimicrobial, analgesic, and anti-inflammatory activities. These studies involve the synthesis of novel quinazoline-4-one/4-thione derivatives, indicating the versatility of this chemical class in generating compounds with diverse biological activities. The research highlights the potential of these compounds in serving as a basis for the development of drugs with antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).
Zukünftige Richtungen
The future directions for research on 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their potential therapeutic applications. Given the wide range of biological activities exhibited by quinazoline derivatives, these compounds are of significant interest in the field of medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-23-17-7-3-2-6-16(17)20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPUJOEWYOQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
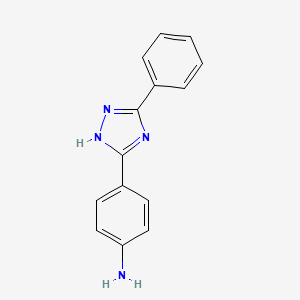
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)
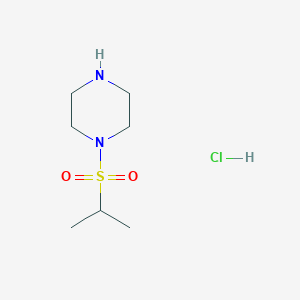
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
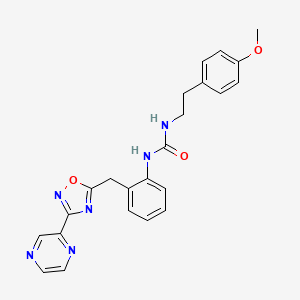
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)
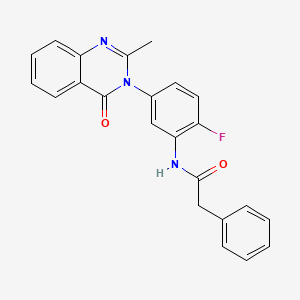
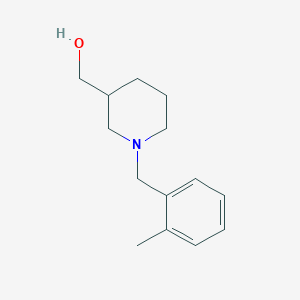
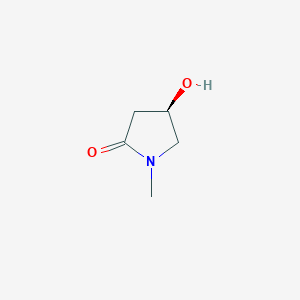
![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)
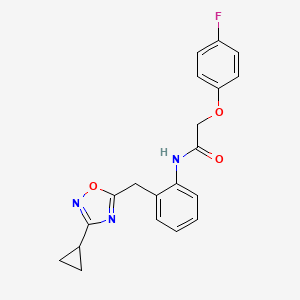
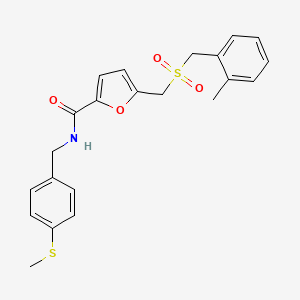
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)